molecular formula C13H21O3P B3256970 Diethyl mesitylphosphonate CAS No. 28036-01-3

Diethyl mesitylphosphonate

Cat. No.: B3256970
CAS No.: 28036-01-3
M. Wt: 256.28 g/mol
InChI Key: SPEDBJBEDYXAML-UHFFFAOYSA-N
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Description

Diethyl mesitylphosphonate is an organophosphorus compound characterized by the presence of a mesityl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl mesitylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with mesityl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. Continuous flow reactors may also be employed to improve efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert this compound to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mesityl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
Diethyl mesitylphosphonate can be synthesized through several methods, notably the Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with mesityl chloride under reflux conditions. The product is typically purified via distillation or recrystallization. In industrial settings, optimizing reaction conditions such as temperature and pressure can enhance yield and efficiency, often utilizing continuous flow reactors for scalability.

Chemical Structure:
The chemical structure of DEMP includes a mesityl group (2,4,4-trimethylpentan-2-yl) attached to a phosphonate functional group. This unique structure imparts distinct reactivity compared to other phosphonates, making it valuable in synthetic applications.

Organic Synthesis

DEMP serves as a reagent in organic synthesis, particularly in the preparation of various phosphonate derivatives. Its ability to act as both a nucleophile and electrophile allows it to participate in diverse chemical reactions, such as:

  • Nucleophilic Substitution: DEMP can undergo nucleophilic substitution reactions where the mesityl group is replaced by other nucleophiles.
  • Oxidation/Reduction Reactions: It can be oxidized to form phosphonic acids or reduced to generate phosphine derivatives .

Biological Applications

Research has indicated that DEMP can be utilized in the synthesis of biologically active molecules. Its potential as a precursor for pharmaceuticals is being explored, particularly in the development of drugs targeting specific biochemical pathways .

Case Study:
A study demonstrated the use of DEMP in synthesizing aryl phosphonates through electrochemical C–H phosphorylation reactions. This method allows for late-stage functionalization of complex molecules, showcasing DEMP's role in medicinal chemistry .

Industrial Applications

In industry, DEMP is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of diethyl mesitylphosphonate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Dimethyl methylphosphonate: A related compound with similar chemical properties but different applications, primarily used as a flame retardant.

    Diethyl methylphosphonate: Another similar compound used in organic synthesis and as a precursor for other phosphonates.

Uniqueness: Diethyl mesitylphosphonate is unique due to the presence of the mesityl group, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Biological Activity

Diethyl mesitylphosphonate (DEMP) is a phosphonate compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of DEMP, exploring its mechanisms, efficacy, and implications for future research.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₁H₁₅O₄P
  • Molecular Weight : 238.22 g/mol

The structure features a mesityl group (2,4,4-trimethylpentan-2-yl) attached to a phosphonate moiety, which contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DEMP and related phosphonates. For instance, diethyl benzylphosphonate derivatives demonstrated significant antibacterial activity against various Escherichia coli strains. These compounds showed a strong cytotoxic effect, with low minimal inhibitory concentration (MIC) values indicating their effectiveness against resistant bacterial strains .

Table 1: Antibacterial Activity of Diethyl Benzylphosphonates

CompoundMIC (µg/mL)Bacterial Strain
Diethyl benzylphosphonate10E. coli K12
3,5-Difluorobenzylphosphonate5E. coli R2-R4
This compoundTBDVarious pathogenic strains

The mechanism by which DEMP exerts its antibacterial effects appears to involve oxidative stress induction in bacterial cells. Studies indicate that DEMP can modify bacterial DNA topology, leading to oxidative damage . This suggests that DEMP may disrupt essential cellular processes, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

In addition to its antibacterial properties, DEMP has also been evaluated for cytotoxicity against mammalian cell lines. Preliminary results suggest that while it exhibits significant antibacterial activity, its effects on human cells warrant further investigation to assess safety profiles for potential therapeutic applications.

Case Study 1: Electrochemical Synthesis and Biological Evaluation

A recent study focused on the electrochemical synthesis of aryl phosphonates, including this compound. The researchers explored the compound's hydrolysis to phosphonic acid and its subsequent biological evaluation. The findings indicated that the electrochemical method not only improved yield but also maintained high biological activity during synthesis .

Case Study 2: Comparative Analysis of Phosphonates

Another study compared various phosphonates' biological activities, including DEMP. The results showed that modifications in the phosphonate structure significantly influenced their antimicrobial efficacy. For example, the introduction of specific substituents enhanced the bioavailability and metabolic stability of these compounds .

Conclusion and Future Directions

This compound presents a promising avenue for research due to its notable biological activities, particularly in antimicrobial applications. Future studies should focus on:

  • Mechanistic Studies : Further elucidation of the biochemical pathways affected by DEMP.
  • Safety Profiles : Comprehensive toxicity assessments in mammalian models.
  • Therapeutic Development : Exploration of DEMP as a lead compound in drug development against resistant bacterial strains.

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl mesitylphosphonate undergoes hydrolysis under acidic or basic conditions to yield mesitylphosphonic acid derivatives. A study demonstrated complete hydrolysis of this compound to mesitylphosphonic acid using aqueous HCl at elevated temperatures . The reaction proceeds via cleavage of the P–O ester bonds:

 EtO 2P O Mes+2H2OH+MesP O OH 2+2EtOH\text{ EtO }_2\text{P O Mes}+2\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{MesP O OH }_2+2\text{EtOH}

This transformation is critical for generating phosphonic acids, which are valuable in materials science and medicinal chemistry .

Substitution Reactions

The ethoxy groups in this compound can be selectively replaced under controlled conditions:

Reagent Product Conditions
NaOR (R = alkyl)Mono- or dialkyl derivativesBase catalysis, reflux
Grignard reagentsMesitylphosphine oxidesTHF, 0°C to room temp

For example, reaction with sodium methoxide replaces one ethoxy group, forming ethyl methyl mesitylphosphonate . This reactivity mirrors trends observed in diethyl benzylphosphonate systems .

Atherton-Todd Reaction

This compound participates in the Atherton-Todd reaction with carbon tetrachloride (CCl₄) and amines to form phosphoramidates. The mechanism involves:

  • Chlorination : Reaction with CCl₄ generates a chlorophosphate intermediate.

  • Aminolysis : Attack by amines (e.g., NH₃, RNH₂) yields mesitylphosphoramidates :

 EtO 2P O Mes+CCl4+RNH2 EtO 2P O Mes NHR+HCl\text{ EtO }_2\text{P O Mes}+\text{CCl}_4+\text{RNH}_2\rightarrow \text{ EtO }_2\text{P O Mes NHR}+\text{HCl}

This reaction is pivotal for synthesizing phosphorus-containing bioactive molecules.

Michaelis-Arbuzov Rearrangement

In the presence of alkyl halides, this compound undergoes Michaelis-Arbuzov rearrangement to form tertiary phosphine oxides. For instance:

 EtO 2P O Mes+RXRP O OEt Mes+EtX\text{ EtO }_2\text{P O Mes}+\text{RX}\rightarrow \text{RP O OEt Mes}+\text{EtX}

This reaction is catalyzed by Lewis acids like Pd(0) or Cu(I) .

Hydrophosphonylation

This compound adds to α,β-unsaturated carbonyl compounds via hydrophosphonylation. For example, with acrylates:

 EtO 2P O Mes+CH2=CHCO2R EtO 2P O CH2CH2CO2R\text{ EtO }_2\text{P O Mes}+\text{CH}_2=\text{CHCO}_2\text{R}\rightarrow \text{ EtO }_2\text{P O CH}_2\text{CH}_2\text{CO}_2\text{R}

This reaction proceeds under radical or base-catalyzed conditions and is used to synthesize β-phosphonated esters .

Oxidation and Reduction

  • Oxidation : Treating with H₂O₂ or peracids oxidizes the P(III) tautomer (minor species) to P(V) derivatives .

  • Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces the phosphonate group to a phosphine, though steric hindrance from the mesityl group slows reactivity .

Coordination Chemistry

This compound acts as a ligand for transition metals, forming complexes with Cu(II), Fe(III), and Pd(II). For example:

 EtO 2P O Mes+CuCl2[CuCl2( EtO 2P O Mes)2]\text{ EtO }_2\text{P O Mes}+\text{CuCl}_2\rightarrow [\text{CuCl}_2(\text{ EtO }_2\text{P O Mes})_2]

These complexes are studied for catalytic applications .

Properties

IUPAC Name

2-diethoxyphosphoryl-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3P/c1-6-15-17(14,16-7-2)13-11(4)8-10(3)9-12(13)5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEDBJBEDYXAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1C)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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